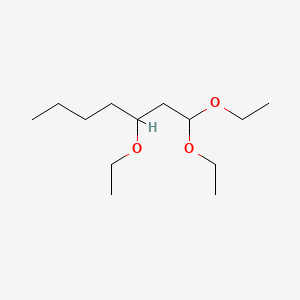
1,1,3-Triethoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triethoxyheptane: is an organic compound with the molecular formula C13H28O3 . It is a member of the ether family, characterized by the presence of three ethoxy groups attached to a heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyheptane can be synthesized through the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the triethoxy compound. The general reaction conditions include:
Reactants: Heptanal and ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Triethoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Triethoxyheptane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ether linkages, which can enhance solubility and stability.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mecanismo De Acción
The mechanism of action of 1,1,3-Triethoxyheptane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the compound’s solubility, stability, and reactivity. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethoxypropane: Another ether compound with four methoxy groups attached to a propane backbone.
1,1,3-Triethoxypropane: Similar structure but with a shorter carbon chain.
Comparison: 1,1,3-Triethoxyheptane is unique due to its longer heptane backbone, which provides different physical and chemical properties compared to shorter-chain ethers. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of certain specialty chemicals and in drug delivery systems where longer chains can enhance solubility and stability .
Propiedades
Número CAS |
54305-97-4 |
|---|---|
Fórmula molecular |
C13H28O3 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1,1,3-triethoxyheptane |
InChI |
InChI=1S/C13H28O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
LGHYVXDAOJQRAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


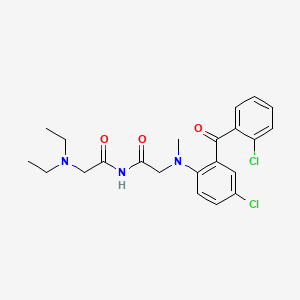


![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)

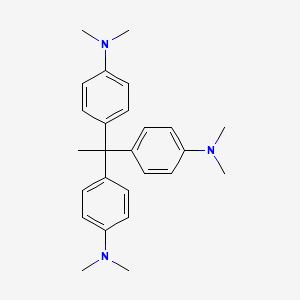
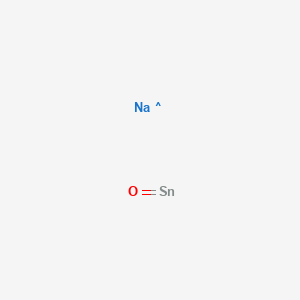
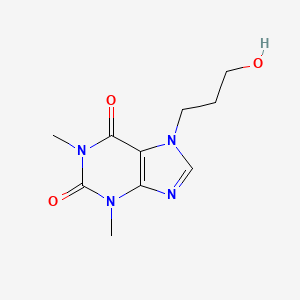
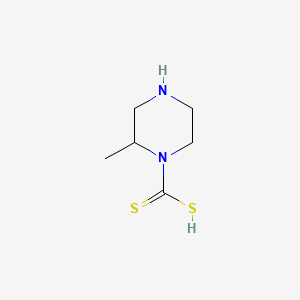
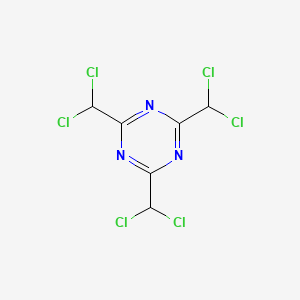

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
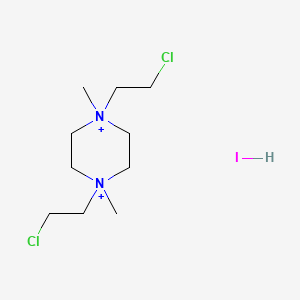
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
